molecular formula C31H32N4O8 B1681649 Sjg-136 CAS No. 232931-57-6

Sjg-136

Número de catálogo B1681649
Número CAS: 232931-57-6
Peso molecular: 556.6 g/mol
Clave InChI: BJSOOANQHCJYPG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SJG-136 (NSC 694501) is a rationally designed pyrrolobenzodiazepine dimer that binds in the minor groove of DNA . It spans 6 base pairs with a preference for binding to purine-GATC-pyrimidine sequences . The agent has potent activity in the National Cancer Institute (NCI) anticancer drug screen . It has been used in trials studying the treatment of various cancers .


Molecular Structure Analysis

SJG-136 is a pyrrolo [2,1-c] [1,4]benzodiazepine . These are heterocyclic aromatic compounds containing a 1,4-benzodiazepine ring system that is fused to, and shares a nitrogen atom with a pyrrole ring .


Chemical Reactions Analysis

SJG-136 produces DNA interstrand cross-links between two N-2 guanine positions on opposite strands and separated by 2 base pairs . In human tumor cell lines, the cross-links form rapidly and persist compared with those produced by conventional cross-linking agents such as nitrogen mustards .


Physical And Chemical Properties Analysis

SJG-136 has a molecular weight of 556.61 . It is a solid substance with a solubility of 33.33 mg/mL in DMSO (ultrasonic) .

Aplicaciones Científicas De Investigación

Application 1: Treatment of Advanced Solid Tumors

  • Summary of the Application : SJG-136 is a sequence-specific DNA cross-linking agent that has been studied for its potential use in treating advanced solid tumors . It binds to the genetic material (DNA) inside the cancer cell .
  • Methods of Application or Experimental Procedures : In a phase I study, patients received escalating doses of SJG-136 daily for a certain number of days per cycle . Two schedules were tested: In schedule A, seven patients received SJG-136 (6, 12, 24, and 48 μg/m²) daily for 5 of 21 days . In schedule B, SJG-136 was given daily for 3 of 21 days (doses 20, 25, 30, and 35 μg/m²) . Blood samples were collected on certain days for pharmacokinetic (PK) and pharmacodynamic (PD) analysis .
  • Results or Outcomes : The maximum tolerated dose (MTD) of SJG-136 in this study was 30 μg/m² administered on a daily 3× basis with no myelosuppression effects . DNA interstrand cross-links correlated with systemic exposure of SJG-136 following the second dose in cycle 1 and were still detectable immediately before cycle 2 . The same toxicities were manageable with steroid premedication and diuretic support .

Application 2: Treatment of Leukemia

  • Summary of the Application : SJG-136 has shown potent and selective in vitro cytotoxicity in human B-Cell Chronic Lymphocytic Leukemia (B-CLL) cells . It induced apoptosis in all of the B-CLL samples tested .
  • Methods of Application or Experimental Procedures : The study involved a preclinical evaluation of SJG-136 in primary tumor cells derived from 34 B-CLL patients . SJG-136-induced apoptosis was associated with the activation of caspase-3 .
  • Results or Outcomes : SJG-136 induced apoptosis in all of the B-CLL samples tested with a mean LD50 value (the concentration of drug required to kill 50% of the cells) of 9.06 nmol/L . Its cytotoxicity was undiminished in B-CLL cells derived from patients treated previously, those with unmutated V H genes, and those with p53 mutations .

Application 3: Treatment of Various Cancers

  • Summary of the Application : SJG-136 has been used in trials studying the treatment of various cancers, including Recurrent Fallopian Tube Cancer, Secondary Acute Myeloid Leukemia, de Novo Myelodysplastic Syndromes, Recurrent Ovarian Epithelial Cancer, and Secondary Myelodysplastic Syndromes .

Application 4: Broad Spectrum Antitumor Activity

  • Summary of the Application : SJG-136 has shown potent in vitro cytotoxicity and is highly active in vivo in hollow fiber assays . It has been evaluated for in vivo efficacy in 10 tumor models selected on the basis of sensitivity of cells grown in the hollow fiber and in vitro time course assays .
  • Methods of Application or Experimental Procedures : The study involved testing SJG-136 in National Cancer Institute’s (NCI’s) in vitro 60 cell line screen and found it to exhibit a multilog differential pattern of activity . In vivo, SJG-136 was evaluated in 10 tumor models .
  • Results or Outcomes : SJG-136 was active against small (150 mg) and large (250–400 mg) xenografts with tumor mass reductions in all 10 models . Significant growth delays occurred in nine models, cell kill in six models ranged between 1.9 and 7.2 logs, and there were 1 to 4/6 tumor-free responses in six models .

Application 5: DNA Stabilization

  • Summary of the Application : SJG-136 has been found to provide a high degree of stabilization toward melting of duplex DNA .
  • Methods of Application or Experimental Procedures : The study involved incubating calf thymus DNA for 18 hours at 37°C with SJG-136 .
  • Results or Outcomes : An observed 33.6°C increase in the thermal denaturation of calf thymus DNA was noted after incubation with SJG-136 .

Direcciones Futuras

SJG-136 has shown potent activity against primary chronic lymphocytic leukaemia (CLL) cells and acute myeloid leukemia (AML) cell lines . It was found to be more than 100 times more potent than cytarabine in samples derived from the same patients . The future is likely to see combinations of new targeted drugs together with more standard therapies . The dose, dose schedule, and supportive protocol selected are currently applied in a phase 2 study in platinum-resistant/refractory ovarian cancer .

Propiedades

IUPAC Name

(6aS)-3-[3-[[(6aS)-2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O6/c1-18-8-20-14-32-24-12-28(26(38-3)10-22(24)30(36)34(20)16-18)40-6-5-7-41-29-13-25-23(11-27(29)39-4)31(37)35-17-19(2)9-21(35)15-33-25/h10-15,20-21H,1-2,5-9,16-17H2,3-4H3/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZVMMQNDHPRQD-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)OCCCOC4=C(C=C5C(=C4)N=CC6CC(=C)CN6C5=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C=N2)OCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CC(=C)CN6C5=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177864
Record name SJG 136
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sjg-136

CAS RN

232931-57-6
Record name SJG 136
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=232931-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SJG 136
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232931576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SJG-136
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11965
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SJG 136
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SJG-136
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT0ZQ64X1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sjg-136
Reactant of Route 2
Reactant of Route 2
Sjg-136
Reactant of Route 3
Sjg-136
Reactant of Route 4
Reactant of Route 4
Sjg-136
Reactant of Route 5
Reactant of Route 5
Sjg-136
Reactant of Route 6
Sjg-136

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.